Rescimetol
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Overview
Description
Rescimetol, also known as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, is an antihypertensive agent developed by Nippon Chemiphar Co. Ltd. It belongs to the class of rauwolfa alkaloids and is known for its low toxicity and weak central action. This compound is prescribed for long-term therapy in hypertensive patients due to its sustained antihypertensive activity .
Scientific Research Applications
Rescimetol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of rauwolfa alkaloids.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Primarily used as an antihypertensive agent in clinical settings. It has been studied for its effects on blood pressure regulation and cardiovascular health.
Industry: Utilized in the pharmaceutical industry for the development of antihypertensive drugs and related formulations
Preparation Methods
Rescimetol can be synthesized through various synthetic routes. One of the methods involves the reaction of reserpine with 4-hydroxy-3-methoxycinnamic acid under specific conditions. The reaction typically requires the use of solvents like methanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Rescimetol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
Rescimetol exerts its antihypertensive effects by inhibiting the contraction induced by norepinephrine in the vas deferens. It acts on the central nervous system to reduce blood pressure. The molecular targets and pathways involved include the inhibition of norepinephrine-induced contraction and modulation of central nervous system activity .
Comparison with Similar Compounds
Rescimetol is unique among rauwolfa alkaloids due to its specific chemical structure and sustained antihypertensive activity. Similar compounds include:
Reserpine: Another rauwolfa alkaloid with antihypertensive properties but with a different mechanism of action.
Ajmaline: Used as an antiarrhythmic agent with structural similarities to this compound.
Yohimbine: Known for its effects on the central nervous system and used as a treatment for erectile dysfunction
This compound stands out due to its low toxicity and weak central action, making it suitable for long-term therapy in hypertensive patients.
Properties
CAS No. |
35440-49-4 |
---|---|
Molecular Formula |
C33H38N2O8 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |
InChI Key |
MMUMZMIKZXSFSD-ADSVITMPSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |
Appearance |
Solid powder |
73573-42-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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